molecular formula C9H9F4N B12466518 2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline

2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline

Cat. No.: B12466518
M. Wt: 207.17 g/mol
InChI Key: DTBGJJXEOLWJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of fluorinated anilines. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to the aromatic ring, which imparts unique chemical properties. This compound is used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. This can be achieved using reagents such as potassium fluoride in the presence of a suitable solvent .

Another method involves the use of trifluoromethylation reagents, such as trifluoromethyl iodide, in the presence of a catalyst like copper(I) iodide. The reaction is carried out under mild conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aniline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline is unique due to the combination of fluorine, trifluoromethyl, and N,N-dimethyl groups, which impart distinct chemical properties. This combination enhances its reactivity, stability, and binding affinity, making it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C9H9F4N/c1-14(2)7-5-3-4-6(8(7)10)9(11,12)13/h3-5H,1-2H3

InChI Key

DTBGJJXEOLWJCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1F)C(F)(F)F

Origin of Product

United States

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